molecular formula C11H21FN2O2 B13911422 Tert-butyl (5-(fluoromethyl)piperidin-3-yl)carbamate

Tert-butyl (5-(fluoromethyl)piperidin-3-yl)carbamate

Cat. No.: B13911422
M. Wt: 232.29 g/mol
InChI Key: OBANLEMCCCYHMZ-UHFFFAOYSA-N
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Description

Tert-butyl (5-(fluoromethyl)piperidin-3-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-(fluoromethyl)piperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluoromethylating agents. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(fluoromethyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (5-(fluoromethyl)piperidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (5-(fluoromethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. The fluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-(trifluoromethyl)piperidin-3-yl)carbamate
  • Tert-butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate
  • Tert-butyl (5-methylpiperidin-3-yl)carbamate

Uniqueness

Tert-butyl (5-(fluoromethyl)piperidin-3-yl)carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-[5-(fluoromethyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h8-9,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

OBANLEMCCCYHMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)CF

Origin of Product

United States

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